molecular formula C24H18FN3O3 B11010148 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11010148
M. Wt: 415.4 g/mol
InChI Key: RVXXKLDKNXMLFJ-UHFFFAOYSA-N
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Description

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

    Coupling with Phenoxyphenyl Acetamide: The final step involves coupling the pyridazinone intermediate with phenoxyphenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of anti-inflammatory or anticancer agents.

    Biology: Study of its interactions with biological macromolecules like proteins and nucleic acids.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Industry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Ion Channel Blockade: Blocking ion channels and altering cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
  • 2-(3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Uniqueness

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18FN3O3

Molecular Weight

415.4 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H18FN3O3/c25-21-9-5-4-8-20(21)22-14-15-24(30)28(27-22)16-23(29)26-17-10-12-19(13-11-17)31-18-6-2-1-3-7-18/h1-15H,16H2,(H,26,29)

InChI Key

RVXXKLDKNXMLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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